molecular formula C5H8N2O3 B073940 5-Hydroxydihydrothymine CAS No. 1123-21-3

5-Hydroxydihydrothymine

Cat. No.: B073940
CAS No.: 1123-21-3
M. Wt: 144.13 g/mol
InChI Key: UIHWKXHRHOBLKQ-UHFFFAOYSA-N
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Description

5-Hydroxydihydrothymine (systematic name: 5-hydroxy-5,6-dihydrothymine) is a modified pyrimidine derivative structurally related to thymine and dihydrothymine. It features a hydroxyl group at the 5-position of the dihydropyrimidine ring, distinguishing it from dihydrothymine (5-methyl substitution) and thymine (unsaturated pyrimidine ring with a methyl group).

Properties

CAS No.

1123-21-3

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

5-hydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O3/c1-5(10)2-6-4(9)7-3(5)8/h10H,2H2,1H3,(H2,6,7,8,9)

InChI Key

UIHWKXHRHOBLKQ-UHFFFAOYSA-N

SMILES

CC1(CNC(=O)NC1=O)O

Canonical SMILES

CC1(CNC(=O)NC1=O)O

Synonyms

5-hydroxy-5,6-dihydrothymine
5-OHDHT

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Hydroxydihydrothymine and related pyrimidine derivatives:

Compound Structure Molecular Formula Molecular Weight Key Features Biological Relevance
This compound 5-hydroxy-5,6-dihydropyrimidine-2,4-dione C₅H₈N₂O₃ 144.13 (calculated) Hydroxyl group at C5; saturated C5-C6 bond. Hypothesized intermediate in oxidative DNA repair; potential biomarker for DNA damage.
Dihydrothymine 5-methyl-5,6-dihydropyrimidine-2,4-dione C₅H₈N₂O₂ 128.13 Methyl group at C5; saturated C5-C6 bond. Intermediate in thymine catabolism; toxic at high concentrations .
Thymine 5-methylpyrimidine-2,4-dione C₅H₆N₂O₂ 126.11 Unsaturated pyrimidine ring; methyl at C3. DNA nucleobase; critical for genetic encoding.
5-Chloro-6-methoxy-5,6-dihydrothymine Chloro-methoxy substitution at C5/C6 C₆H₉ClN₂O₃ 192.60 Chlorine and methoxy substituents; altered steric and electronic properties. Synthetic derivative; used in studies on radical-mediated DNA damage .
2-Thiothymine 5-methyl-2-thioxo-dihydropyrimidine-4-one C₅H₆N₂OS 142.18 Sulfur replaces oxygen at C2; thioamide group. Inhibits thyroid peroxidase; used in hyperthyroidism treatment .

Key Observations:

Chloro-methoxy substitution in 5-chloro-6-methoxy-dihydrothymine introduces steric bulk and electronegativity, likely reducing metabolic stability but increasing reactivity toward nucleophiles .

Biological Interactions :

  • Dihydrothymine is enzymatically processed by dihydropyrimidine dehydrogenase (DPD) in pyrimidine catabolism. Hydroxylation at C5 may alter substrate specificity for DPD or related oxidases .
  • 2-Thiothymine’s thioamide group disrupts hydrogen-bonding networks, explaining its role as a thyrostatic agent .

Analytical Challenges :

  • Differentiation of these compounds requires advanced techniques like HPLC-MS or NMR due to similar retention times and spectral overlaps. For example, dihydrothymine and this compound may co-elute in standard HPLC conditions, necessitating gradient optimization .

Research Findings and Data Gaps

  • Hydroxylation of dihydrothymine using cytochrome P450 enzymes or Fenton chemistry is plausible but unverified.
  • Toxicity : Dihydrothymine exhibits concentration-dependent toxicity, but the hydroxylated form’s safety profile remains unstudied .
  • Metabolism: Enzymatic oxidation pathways for 5-hydroxylated pyrimidines (e.g., via monoamine oxidases) are hypothesized but lack experimental validation .

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